molecular formula C4H5N3O2 B12411300 2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid

2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid

Cat. No.: B12411300
M. Wt: 132.07 g/mol
InChI Key: RXDBSQXFIWBJSR-BGEOFTRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid is a labeled compound used primarily in scientific research. It is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various analytical and research applications, including metabolic studies and environmental research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid typically involves the reaction of labeled 1,2,4-triazole with acetic acid derivatives. One common method includes the alkylation of 1,2,4-triazole with bromoacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this labeled compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity required for research applications .

Chemical Reactions Analysis

Types of Reactions

2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a wide range of triazole derivatives .

Scientific Research Applications

2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid is widely used in scientific research due to its labeled isotopes. Some key applications include:

Mechanism of Action

The mechanism of action of 2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The labeled isotopes allow for precise tracking of the compound within biological systems. The triazole ring can interact with various enzymes and receptors, influencing biochemical pathways and providing insights into metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes. This labeling enhances its utility in precise analytical techniques, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C4H5N3O2

Molecular Weight

132.07 g/mol

IUPAC Name

2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid

InChI

InChI=1S/C4H5N3O2/c8-4(9)1-7-3-5-2-6-7/h2-3H,1H2,(H,8,9)/i2+1,3+1,5+1,6+1,7+1

InChI Key

RXDBSQXFIWBJSR-BGEOFTRISA-N

Isomeric SMILES

[13CH]1=[15N][15N]([13CH]=[15N]1)CC(=O)O

Canonical SMILES

C1=NN(C=N1)CC(=O)O

Origin of Product

United States

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